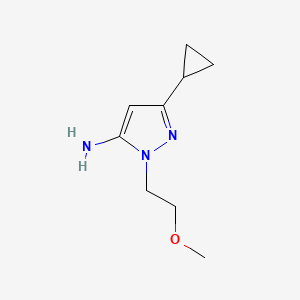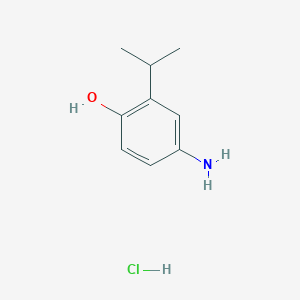
4-Amino-2-(propan-2-yl)phenol hydrochloride
Vue d'ensemble
Description
4-Amino-2-(propan-2-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 and is typically stored at room temperature . It is a versatile compound used in scientific research, with applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-aminopropan-2-yl)phenol hydrochloride . The InChI code is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H .Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
The spectroscopic characterization and crystal structures of cathinone derivatives have been extensively studied, providing a basis for the identification and analysis of similar compounds. Spectroscopic methods such as NMR, IR, and X-ray crystallography offer detailed insights into the molecular structure and purity of these compounds, essential for forensic and pharmacological research (Kuś et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to phenol derivatives for understanding their molecular structure, spectroscopic data, and potential biological effects. These computational techniques are crucial for drug design and material science, aiding in the prediction of molecular interactions and properties (Viji et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of triazole and thiadiazole derivatives of phenolic compounds have shown significant antimicrobial activities. These studies are important for developing new antimicrobial agents and understanding the structure-activity relationships of these compounds (Hussain et al., 2008).
Corrosion Inhibition
Research on Schiff’s bases and other phenolic compounds as corrosion inhibitors for metals in acidic environments highlights the importance of these compounds in industrial applications, such as protecting infrastructure and machinery from corrosion (Prabhu et al., 2008).
Fungal Peroxygenase Applications
The application of fungal peroxygenase for regioselective hydroxylation of complex organic molecules illustrates the utility of enzymatic processes in organic synthesis, offering environmentally friendly alternatives to traditional chemical methods (Kinne et al., 2009).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-amino-2-propan-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHBALMKUBTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(propan-2-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)




![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
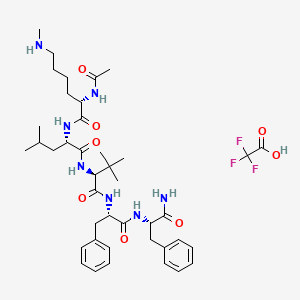
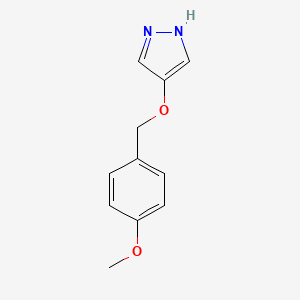

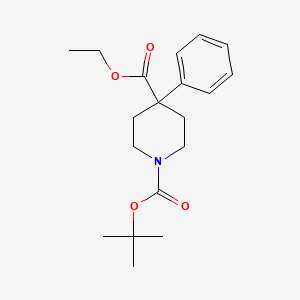

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

